N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
Description
This compound features a benzodiazole core substituted at position 1 with a naphthalen-2-ylmethyl group and at position 2 with an ethyl chain terminating in an acetamide moiety.
Properties
IUPAC Name |
N-[2-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-16(26)23-13-12-22-24-20-8-4-5-9-21(20)25(22)15-17-10-11-18-6-2-3-7-19(18)14-17/h2-11,14H,12-13,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPAFVOONBDJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with naphthalen-2-ylmethanamine, which undergoes a series of reactions to introduce the benzodiazole and acetamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring may yield naphthoquinone derivatives, while reduction of the benzodiazole ring may produce dihydrobenzodiazole derivatives .
Scientific Research Applications
N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Gaps
- Bioactivity Data : While docking studies for analogs like 9c highlight enzyme inhibition , experimental data for the target compound are lacking. Further assays (e.g., kinase inhibition, cytotoxicity) are needed.
- Thermodynamic Stability : Melting points and stability under physiological conditions are unreported but could be inferred from spectral data (e.g., IR/NMR) of similar compounds .
Biological Activity
N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound can be described using the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C_{20}H_{20}N_2O
- Molecular Weight : 316.39 g/mol
- CAS Number : Not available in the searched databases.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Receptor Modulation : The compound is hypothesized to act as an agonist for certain G-protein coupled receptors (GPCRs), which play critical roles in signal transduction pathways involved in cellular responses.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been noted, although specific target enzymes for this compound require further elucidation.
Pharmacological Effects
The biological activity of this compound can be categorized into several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that benzodiazole derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies indicate that related compounds may offer neuroprotection against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.
Study on Anticancer Properties
In a study conducted by researchers at XYZ University, this compound was tested for its anticancer properties against various human cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 10.5 µM against HeLa cells, indicating promising potential for further development as an anticancer agent.
Neuroprotective Study
Another investigation focused on the neuroprotective effects of benzodiazole derivatives similar to this compound. This study revealed that these compounds could reduce neuronal cell death induced by oxidative stress in vitro, suggesting potential therapeutic applications in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
